Propanal, 3-(phenylthio)-
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Overview
Description
3-(Phenylsulfanyl)propanal is an organic compound with the molecular formula C9H10OS It is characterized by the presence of a phenylsulfanyl group attached to a propanal backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(Phenylsulfanyl)propanal can be synthesized through several methods. One common synthetic route involves the reaction of 3-phenylsulfanyl-propionaldehyde with lithium diisopropylamide in tetrahydrofuran at -78°C . This reaction typically proceeds in two stages:
- The formation of the enolate intermediate.
- The subsequent reaction with 3-phenylsulfanyl-propionaldehyde to yield the desired product.
Industrial Production Methods
While specific industrial production methods for 3-(Phenylsulfanyl)propanal are not widely documented, the synthesis generally follows similar principles as laboratory methods, with adjustments for scale and efficiency. Industrial production would likely involve optimized reaction conditions, such as controlled temperatures and the use of catalysts to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(Phenylsulfanyl)propanal undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The phenylsulfanyl group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.
Major Products Formed
Oxidation: The major product is often a carboxylic acid.
Reduction: The major product is the corresponding alcohol.
Substitution: The products vary depending on the substituent introduced.
Scientific Research Applications
3-(Phenylsulfanyl)propanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Phenylsulfanyl)propanal involves its interaction with molecular targets through its functional groups. The aldehyde group can form covalent bonds with nucleophiles, while the phenylsulfanyl group can participate in various chemical reactions. These interactions can affect biological pathways and enzyme activities, making the compound useful in biochemical research.
Comparison with Similar Compounds
Similar Compounds
3-Phenylpropanal: Similar in structure but lacks the sulfanyl group.
3-(Phenylsulfanyl)propanoic acid: Contains a carboxylic acid group instead of an aldehyde.
3-(Phenylsulfanyl)propan-1-ol: Contains an alcohol group instead of an aldehyde.
Uniqueness
3-(Phenylsulfanyl)propanal is unique due to the presence of both an aldehyde group and a phenylsulfanyl group. This combination allows for a diverse range of chemical reactions and applications, distinguishing it from other similar compounds.
Properties
CAS No. |
27098-65-3 |
---|---|
Molecular Formula |
C9H10OS |
Molecular Weight |
166.24 g/mol |
IUPAC Name |
3-phenylsulfanylpropanal |
InChI |
InChI=1S/C9H10OS/c10-7-4-8-11-9-5-2-1-3-6-9/h1-3,5-7H,4,8H2 |
InChI Key |
WPKQWNJKYYXGJZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SCCC=O |
Origin of Product |
United States |
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